2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by its unique structure, which includes a phenyl group, a piperidine ring, and a benzoisoquinoline core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the construction of the isoquinoline skeleton, which can be achieved through various synthetic routes such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or Pictet-Spengler reaction . These reactions often require specific catalysts, reagents, and reaction conditions to ensure high yields and purity.
For instance, the Pomeranz-Fritsch reaction involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions . The Bischler-Napieralski reaction, on the other hand, involves the cyclization of β-phenylethylamine derivatives with acid anhydrides or acid chlorides . The Pictet-Spengler reaction involves the condensation of β-arylethylamines with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve scalability and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative with similar biological activities.
Quinoline: A structurally related compound with a nitrogen atom in the ring, known for its antimalarial properties.
Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring, studied for its anticancer properties.
Uniqueness
2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, such as the presence of a piperidine ring and a phenyl group.
Properties
Molecular Formula |
C23H20N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-phenyl-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H20N2O2/c26-22-18-11-7-10-17-20(24-14-5-2-6-15-24)13-12-19(21(17)18)23(27)25(22)16-8-3-1-4-9-16/h1,3-4,7-13H,2,5-6,14-15H2 |
InChI Key |
XVGBYVDAMKJEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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